INCB047986
Beschreibung
INCB047986 is a selective JAK1 inhibitor developed by Incyte Corporation for treating advanced malignancies. It targets the JAK/STAT signaling pathway, which is aberrantly activated in various cancers, driving tumor proliferation and immune evasion .
Clinical Trials and Outcomes: INCB047986 entered clinical evaluation in a Phase I/II open-label study (2013–2014) for patients with unresectable or metastatic cholangiocarcinoma harboring FGFR2 rearrangements. The trial assessed safety, pharmacokinetics (e.g., Cmax, AUC), and efficacy metrics such as tumor response and progression-free survival (PFS).
Eigenschaften
Molekularformel |
C20H16FN7OS |
|---|---|
Aussehen |
Solid powder |
Synonyme |
INCB047986; INCB-047986; INCB 047986.; NONE |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
AZD1480 (JAK1/2 Inhibitor)
- Target : JAK1/2
- Clinical Trials : Phase I for solid tumors.
- Efficacy : Showed preclinical activity in suppressing STAT3 and tumor growth.
- Safety : Neurotoxicity (dose-limiting) led to trial termination .
- Status : Discontinued.
Comparison with INCB047986 :
While both compounds target JAK1, AZD1480’s dual JAK1/2 inhibition may contribute to broader toxicity. INCB047986’s selective JAK1 inhibition theoretically reduces off-target effects, but neither demonstrated sufficient clinical efficacy in solid tumors.
AZD4205 (JAK1 Inhibitor)
- Target : JAK1
- Clinical Trials : Phase I/II in NSCLC (combined with osimertinib).
- Efficacy : Enhanced tumor growth inhibition in combination with EGFR inhibitors.
- Safety: No significant toxicity reported .
- Status : Ongoing.
Comparison with INCB047986 :
AZD4205’s success in combination therapy highlights the importance of strategic drug pairing. INCB047986 was tested with chemotherapy (gemcitabine/paclitaxel) but lacked synergistic efficacy, suggesting target choice (EGFR vs. FGFR2) and tumor type may influence outcomes .
INCB052793 (JAK1 Inhibitor)
- Target : JAK1
- Clinical Trials : Phase I/II in multiple myeloma and solid tumors.
- Safety : Trial terminated in solid tumors due to lack of efficacy .
- Status : Discontinued for solid tumors.
Comparison with INCB047986: Both Incyte-developed JAK1 inhibitors faced termination in solid tumors, underscoring challenges in translating JAK1 inhibition to diverse cancer types. Differences in trial populations (e.g., FGFR2-altered cholangiocarcinoma vs. unselected solid tumors) may explain variability .
Itacitinib (JAK1 Inhibitor)
- Target : JAK1
- Clinical Trials : Phase I/II in solid tumors.
- Safety : Well-tolerated in early-phase trials .
- Status : Discontinued.
Comparison with INCB047986 :
Itacitinib’s partial responses suggest context-dependent efficacy, whereas INCB047986’s lack of responses may reflect differences in patient selection or biomarker stratification.
Momelotinib (JAK1/2 and TBK1 Inhibitor)
- Target : JAK1/2, TBK1
- Clinical Trials : Preclinical and Phase I in ovarian cancer.
- Efficacy : Enhanced chemotherapy sensitivity in ovarian cancer models.
- Safety: No major toxicity reported .
- Status : Under investigation.
Comparison with INCB047986 :
Momelotinib’s dual inhibition of TBK1 (involved in immune evasion) may provide broader antitumor activity compared to INCB047986’s singular JAK1 targeting.
Key Findings and Limitations
- Selectivity Matters : JAK1-specific inhibitors (INCB047986, AZD4205) show variable efficacy, suggesting tumor type and combination partners are critical.
- Toxicity vs. Efficacy : Neurotoxicity in AZD1480 vs. INCB047986’s tolerability issues highlight the narrow therapeutic window of JAK inhibitors.
- Limitations : Most data derive from early-phase trials or preclinical models. Direct comparisons are scarce, and biomarker-driven studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
